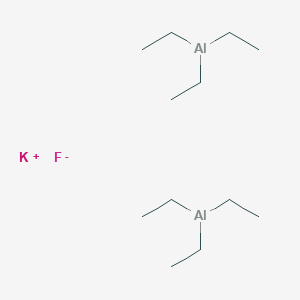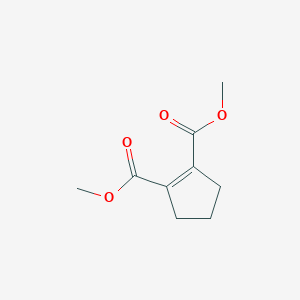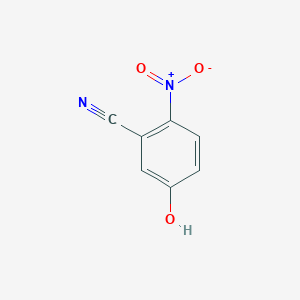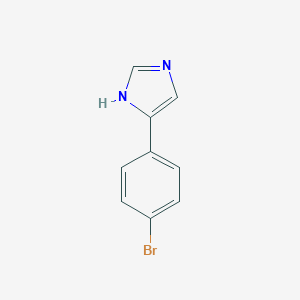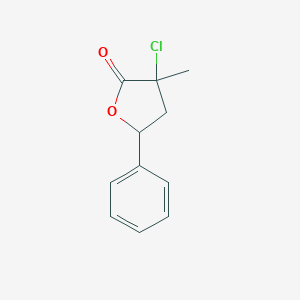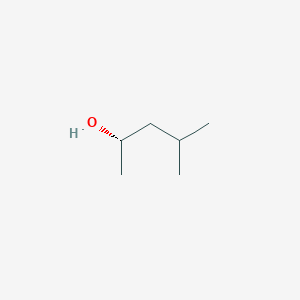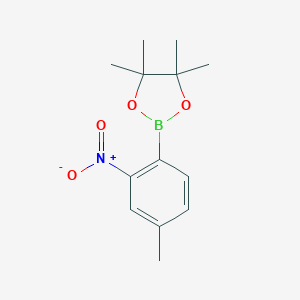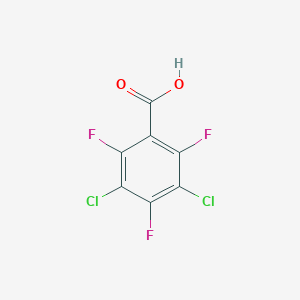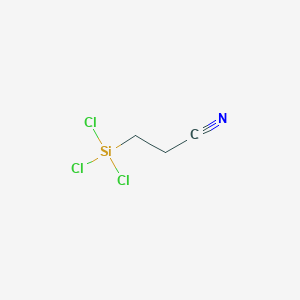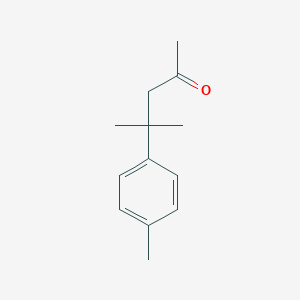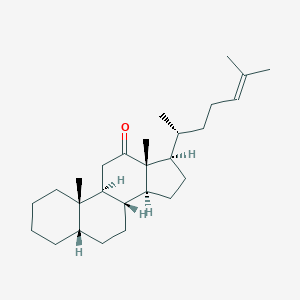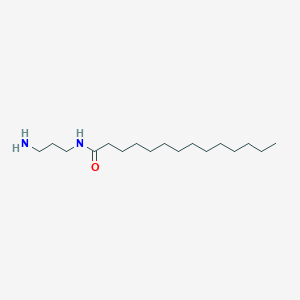
Tetradecanamide, N-(3-aminopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanamide, N-(3-aminopropyl)-, also known as N-(3-aminopropyl)myristamide (NAPM), is a synthetic amide compound that has gained significant attention in recent years due to its potential applications in scientific research. NAPM is a member of the fatty acid amide family and has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In
Wirkmechanismus
The mechanism of action of NAPM is not fully understood, but it is believed to act on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in many physiological processes, including pain, inflammation, and mood regulation. NAPM has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects.
Biochemische Und Physiologische Effekte
NAPM has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation. It has also been shown to have neuroprotective properties, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, NAPM has been shown to have antioxidant properties, which could make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NAPM is its relatively simple synthesis method, which makes it accessible to researchers in a laboratory setting. Additionally, NAPM has been shown to have a wide range of biological effects, making it a versatile compound for scientific research. However, one of the limitations of NAPM is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on NAPM. One area of research is in the development of NAPM analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of NAPM and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of NAPM, particularly in the context of long-term use.
Synthesemethoden
The synthesis of NAPM involves the reaction of myristic acid with ethylenediamine in the presence of a catalyst. The resulting product is purified using a series of chromatography techniques to obtain pure NAPM. The synthesis of NAPM is a relatively straightforward process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
NAPM has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroprotection. Studies have shown that NAPM can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
13482-06-9 |
|---|---|
Produktname |
Tetradecanamide, N-(3-aminopropyl)- |
Molekularformel |
C17H36N2O |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
N-(3-aminopropyl)tetradecanamide |
InChI |
InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18/h2-16,18H2,1H3,(H,19,20) |
InChI-Schlüssel |
OTCJNNORZZUDIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCCCN |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCCN |
Andere CAS-Nummern |
13482-06-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



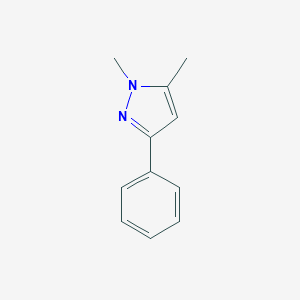
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
